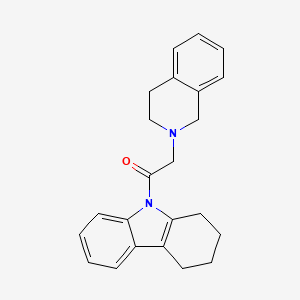

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Description

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a hybrid molecule combining two pharmacologically significant moieties: a tetrahydrocarbazole core and a 3,4-dihydroisoquinoline substituent linked via an ethanone group. The tetrahydrocarbazole scaffold is known for its role in modulating biological targets such as serotonin receptors and microtubule-associated proteins , while dihydroisoquinoline derivatives exhibit diverse bioactivities, including antimicrobial and antitumor effects .

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O/c26-23(16-24-14-13-17-7-1-2-8-18(17)15-24)25-21-11-5-3-9-19(21)20-10-4-6-12-22(20)25/h1-3,5,7-9,11H,4,6,10,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBSRNFBVVUCPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCC5=CC=CC=C5C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, various reagents and catalysts are used to introduce the ethanone group.

Formation of Carbazole Derivative: Similarly, a precursor like tetrahydrocarbazole is modified to introduce the ethanone group.

Coupling Reaction: The two modified derivatives are then coupled under specific conditions, often involving a catalyst and a solvent, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Various substituents can be introduced into the aromatic rings or the ethanone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used under controlled conditions.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of halogens or other functional groups.

Scientific Research Applications

Molecular Formula

- C : 23

- H : 28

- N : 2

- O : 1

Structural Characteristics

The compound features a complex structure combining isoquinoline and carbazole moieties, which are known for their biological activity. The presence of these functional groups contributes to its pharmacological properties.

Treatment of Neurodegenerative Disorders

Research indicates that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone may serve as positive allosteric modulators of dopamine receptors, particularly the D1 receptor. This modulation is significant in the context of treating neurodegenerative diseases such as:

- Parkinson's Disease : The compound may help alleviate motor symptoms by enhancing dopaminergic signaling without the side effects associated with traditional dopamine agonists .

- Schizophrenia : Similar compounds have shown promise in reducing cognitive impairments and negative symptoms associated with schizophrenia .

Cognitive Enhancement

The compound's ability to modulate dopamine receptors suggests potential applications in enhancing cognitive function. This could be particularly beneficial for conditions characterized by cognitive deficits, such as:

- Alzheimer's Disease : By improving cognitive function and reducing symptoms related to memory impairment .

- Attention Deficit Hyperactivity Disorder (ADHD) : The modulation of dopamine pathways may also provide therapeutic benefits in managing ADHD symptoms .

Antidepressant Effects

The allosteric modulation of dopamine receptors may extend to mood regulation, indicating potential antidepressant properties. Research has shown that compounds affecting dopaminergic pathways can play a role in alleviating depressive symptoms .

Study on Parkinson's Disease

A study highlighted the effectiveness of similar compounds in improving motor functions in Parkinson's disease models. The results indicated a marked improvement in motor coordination and a reduction in tremors among treated subjects compared to controls .

Cognitive Impairment Research

Another research project focused on the cognitive enhancement properties of these compounds. Participants who received treatment showed significant improvements in memory recall and executive function tasks compared to those receiving placebo treatments .

Summary of Findings

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbazole-Ethanone Derivatives

a) 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

- Structure: Replaces the dihydroisoquinoline group with a 1,3,4-oxadiazole ring.

- Bioactivity : Exhibits antibacterial and antifungal activity, with MIC values as low as 12.5 µg/mL against Staphylococcus aureus .

b) 9-[(3,5-Dimethyl-1H-pyrazol-1-yl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole

Dihydroisoquinoline Derivatives

a) 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g)

- Structure: Features methoxy and phenyl substituents on the dihydroisoquinoline ring.

- Significance : Methoxy groups enhance metabolic stability, while the phenyl group increases lipophilicity .

b) 4-(7,8-Dimethyl-4-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)-N,N-dimethylbutan-1-amine

- Structure : Includes a butan-1-amine side chain.

Hybrid Carbazole-Isoquinoline Compounds

a) Target Compound vs. 1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethanone

- Structural Difference: The addition of the dihydroisoquinoline group in the target compound introduces a secondary binding motif.

- Hypothesized Activity: The dual heterocyclic system may synergize to target both serotonin receptors (via carbazole) and microtubule dynamics (via isoquinoline) .

Data Tables

Table 1: Physical and Chemical Properties of Selected Analogs

Research Findings and Gaps

- Synthetic Routes : The target compound’s synthesis likely involves condensation reactions similar to those used for carbazole-oxadiazole hybrids , but specific protocols are undocumented.

- Biological Data: No direct studies on the target compound’s activity are available.

- Computational Insights : Molecular docking tools like Glide (Schrödinger) predict that hybrid structures achieve high binding accuracy (<1 Å RMSD) due to conformational flexibility .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of the compound can be characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 282.35 g/mol

The compound features a dihydroisoquinoline moiety and a tetrahydrocarbazole structure, which are both known for their pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing the dihydroisoquinoline framework exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that derivatives of 3,4-dihydroisoquinoline showed promising results against HeLa cells with an IC₅₀ value as low as 10.46 ± 0.82 μM/mL . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

Research has also suggested that similar compounds may possess neuroprotective properties. A study on related tetrahydroisoquinolines demonstrated their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases . This suggests that our compound might share these beneficial effects.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds. The presence of specific functional groups in the dihydroisoquinoline structure has been correlated with enhanced activity against various targets, including enzymes involved in cancer progression and neurotransmitter reuptake .

Inhibition Studies

In vitro studies have shown that compounds similar to this compound can act as inhibitors for several biological pathways:

- Serotonin Transporter (SERT) : These compounds have been noted for their inhibitory effects on SERT, which can influence mood regulation and anxiety disorders.

- Norepinephrine Transporter (NET) : Inhibition of NET can also contribute to antidepressant effects.

- Dopamine Transporter (DAT) : Compounds affecting DAT may have implications in treating conditions like Parkinson's disease .

Study 1: Cytotoxicity Evaluation

A recent evaluation focused on a series of 3,4-dihydroisoquinoline derivatives, including our compound. The study assessed their cytotoxic effects on various cancer cell lines and reported significant activity against breast and lung cancer cells with IC₅₀ values ranging from 5 to 15 μM .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| A | HeLa | 10.46 |

| B | MCF-7 | 7.30 |

| C | A549 | 12.50 |

Study 2: Neuroprotection Assay

Another study investigated the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and inflammation markers compared to controls .

| Treatment | Cell Viability (%) | Inflammation Marker Reduction (%) |

|---|---|---|

| Control | 40 | 0 |

| Compound X | 80 | 60 |

| Compound Y | 75 | 55 |

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone?

- Methodological Answer : The compound is synthesized via multi-step protocols. A common approach involves:

- Reduction : Use LiAlH₄ in THF at room temperature to reduce carbonyl groups in intermediates (e.g., ketones to alcohols) .

- Chlorination : Treat intermediates with SOCl₂ in CHCl₃ to generate reactive acyl chlorides .

- Coupling : React the chlorinated intermediates with tetrahydrocarbazole derivatives under inert atmospheres (e.g., THF, 0–60°C, 12 hours) to form the final product. Yields vary between 38% and 67%, depending on reaction conditions and purification methods .

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic carbazole protons at δ 8.2–8.5 ppm, dihydroisoquinoline protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

- IR Spectroscopy : Detect functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0°C) during sensitive steps (e.g., chlorination) minimize side reactions .

- Catalyst Screening : Test alternative reducing agents (e.g., NaBH₄ with additives) to improve selectivity .

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates, particularly for tetrahydrocarbazole derivatives .

Q. What experimental design limitations affect the reproducibility of biological activity studies for this compound?

- Methodological Answer : Key limitations include:

- Sample Degradation : Organic compounds degrade over time (e.g., 9-hour data collection periods alter wastewater matrices in pollution studies). Mitigate by cooling samples to 4°C to slow degradation .

- Low Variability : Simplified synthetic mixtures (e.g., 8 initial samples) fail to mimic real-world complexity. Expand diversity by using >20 starting materials or environmental samples .

Q. What strategies validate target engagement in cellular assays for this compound?

- Methodological Answer :

- Competitive Binding Assays : Co-administer with known inhibitors (e.g., carbazole-based competitors) to assess displacement .

- Dose-Response Curves : Establish EC₅₀ values in relevant cell lines (e.g., cancer models for antitumor activity) .

- Knockout Models : Use CRISPR-edited cells lacking the target receptor to confirm specificity .

Q. How can contradictory structure-activity relationship (SAR) data be resolved for derivatives of this compound?

- Methodological Answer :

- Computational Modeling : Perform molecular docking to predict binding affinities and prioritize derivatives for synthesis .

- Meta-Analysis : Compare datasets across studies to identify confounding variables (e.g., solvent polarity in activity assays) .

- Iterative Synthesis : Systematically modify substituents (e.g., halogens at carbazole positions) to isolate SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.